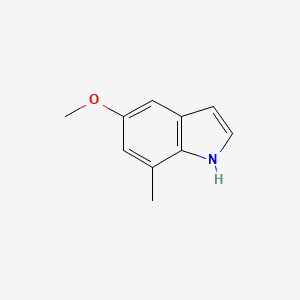

5-Methoxy-7-methyl-1H-indole

Übersicht

Beschreibung

5-Methoxy-7-methyl-1H-indole, also known as 5-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It is structurally similar to the psychoactive compound N,N-dimethyltryptamine (DMT). 5-MeO-DMT is a powerful psychedelic drug that has been used in spiritual and religious contexts for centuries. It has recently gained popularity as a recreational drug due to its hallucinogenic effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications of Indole-Containing Metal Complexes

- Application Summary : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

- Methods of Application : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .

- Results : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .

Preparation of Indolylquinoxalines

- Application Summary : 5-Methoxy-7-methyl-1H-indole is employed as a reactant in the preparation of indolylquinoxalines by condensation reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Preparation of Alkylindoles

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as a reactant in the preparation of alkylindoles via Ir-catalyzed reductive alkylation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Arylation Reactions

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as a reactant in arylation reactions using a palladium acetate catalyst .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Enantioselective Friedel-Crafts Alkylation

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as a reactant in enantioselective Friedel-Crafts alkylation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Stereoselective Synthesis of Cyclopentaindolones

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as a reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Intermediate for Chemical Research and Pharmaceuticals

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as an intermediate in chemical research and pharmaceuticals .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Preparation of Indolylquinoxalines

- Application Summary : 5-Methoxy-7-methyl-1H-indole is used as a reactant in the preparation of indolylquinoxalines by condensation reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Eigenschaften

IUPAC Name |

5-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVRHHGKCQSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491730 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-7-methyl-1H-indole | |

CAS RN |

61019-05-4 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

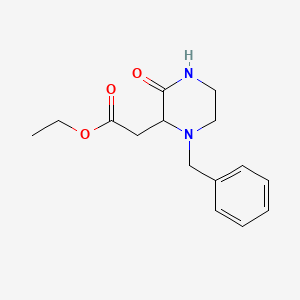

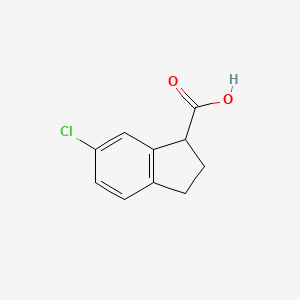

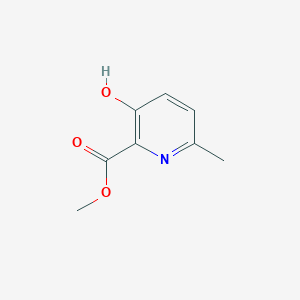

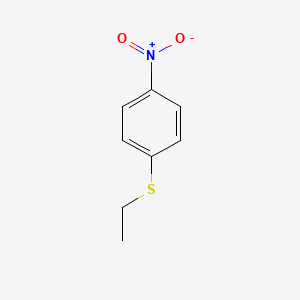

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)